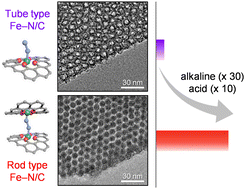Fe–N/C catalysts with tunable mesoporous structures and carbon layer numbers reveal the role of interlayer O2 activation†
EES Catalysis Pub Date: 2022-11-17 DOI: 10.1039/D2EY00055E
Abstract
A class of Fe,N-codoped carbon (Fe–N/C) electrocatalysts has made remarkable advances as highly promising non-Pt group metal catalysts for the oxygen reduction reaction (ORR). However, the design of Fe–N/C catalysts whose active site structure and O2 activation mode mimic those of an enzymatic ORR catalyst still remains a challenge. Herein, we report the preparation of mesoporous Fe–N/C catalysts with tunable tube- or rod-like frameworks and carbon layer numbers via solid-state nanocasting of mesoporous silica with an iron–phenanthroline complex. The tube-type Fe–N/C exhibited a larger surface area and active site density than the rod-type Fe–N/C. Unexpectedly, the rod-type Fe–N/C showed superior ORR activity to the tube-type Fe–N/C, with a smaller overpotential, greater turnover frequency (TOF), and lower Tafel slope. Temperature-programmed desorption studies revealed a weaker binding strength of the rod-type Fe–N/C with O2. The rod-type Fe–N/C consisting of multiple carbon layers is likely to activate O2 in the interlayer between the Fe–Nx-containing carbon layers, reminiscent of the enzymatic catalyst, whereas in the tube-type Fe–N/C with 3–4 carbon layers, O2 is mostly activated at a single Fe center on the external carbon layer. As a result, the TOF of the rod-type Fe–N/C exceeded those of reported catalysts. We envisage that our work can provide a new insight into the design of highly active Fe–N/C catalysts.


Recommended Literature
- [1] The interaction of an amorphous metal–organic cage-based solid (aMOC) with miRNA/DNA and its application on a quartz crystal microbalance (QCM) sensor†
- [2] A review of workplace aerosol sampling procedures and their relevance to the assessment of beryllium exposures†‡
- [3] Inside back cover
- [4] Energy dependent XPS measurements on thin films of a poly(vinyl methyl ether)/polystyrene blend concentration profile on a nanometer resolution to understand the behavior of nanofilms†
- [5] Gold nanoclusters with bright near-infrared photoluminescence†
- [6] Determination of mercury in minerals by combustion/trap/atomic fluorescence spectrometry
- [7] A nitric oxide quantitative assay by a glyceraldehyde 3-phosphate dehydrogenase/phosphoglycerate kinase/firefly luciferase optimized coupled bioluminescent assay†
- [8] Stabilization of η3-indenyl compounds by sterically demanding N,N-chelating ligands in the molybdenum coordination sphere†
- [9] Thermosensitive spontaneous gradient copolymers with block- and gradient-like features†
- [10] Front cover









